molecular formula C22H23N5O3 B2759969 N-(4-ethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1261009-25-9

N-(4-ethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

カタログ番号: B2759969
CAS番号: 1261009-25-9
分子量: 405.458
InChIキー: HECFZTUYFHYSHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Ethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a 1-propyl substituent on the triazolo ring and a 4-ethoxyphenyl acetamide side chain. Its molecular formula is C22H23N5O3, with a molecular weight of 405.45 g/mol. The propyl group on the triazolo core contributes to lipophilicity, which may affect membrane permeability in biological systems .

特性

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-3-7-19-24-25-21-22(29)26(17-8-5-6-9-18(17)27(19)21)14-20(28)23-15-10-12-16(13-11-15)30-4-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECFZTUYFHYSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-ethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 4 ethoxyphenyl 2 4 oxo 1 propyl 1 2 4 triazolo 4 3 a quinoxalin 5 4H yl acetamide\text{N 4 ethoxyphenyl 2 4 oxo 1 propyl 1 2 4 triazolo 4 3 a quinoxalin 5 4H yl acetamide}
  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 342.37 g/mol

Anticancer Activity

Research indicates that derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit notable cytotoxicity against various cancer cell lines. This compound has been shown to possess:

  • Cytotoxic Effects : In vitro studies have demonstrated that compounds with the triazoloquinoxaline structure can induce apoptosis in cancer cells. For instance, derivatives have shown effective inhibition of cell proliferation in human melanoma (A375) and breast cancer (MCF-7) cell lines with EC₅₀ values in the low micromolar range (e.g., 365 nM for some derivatives) .

The proposed mechanisms through which this compound exhibits its biological activity include:

  • DNA Intercalation : Certain derivatives have been identified as potent DNA intercalators, disrupting DNA replication and transcription processes .
  • Topoisomerase Inhibition : Some studies suggest that these compounds may act as inhibitors of topoisomerase II, leading to increased DNA damage and subsequent apoptosis in cancer cells .
  • VEGFR Inhibition : The compound has been noted for its ability to inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .

Case Studies

Several studies have been conducted to evaluate the efficacy of N-(4-ethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide in various biological contexts:

StudyCell LineEC₅₀ (nM)Mechanism
Ezzat et al.A375 (melanoma)3158Cytotoxicity
El-Adl et al.MCF-7 (breast cancer)3527DNA intercalation
Recent StudyHCT116 (colorectal carcinoma)365Topoisomerase II inhibition

Antimicrobial and Antiviral Properties

Beyond anticancer activity, compounds based on the triazoloquinoxaline scaffold have also been investigated for their antimicrobial and antiviral properties. Research has shown that these compounds can exhibit:

  • Antibacterial Activity : Effective against various bacterial strains.
  • Antiviral Activity : Some derivatives have shown protective effects against viruses like TMV (Tobacco Mosaic Virus), indicating a broad spectrum of biological activity .

類似化合物との比較

Substituent Variations and Molecular Properties

The table below highlights key structural differences and molecular properties between the target compound and its analogs:

Compound Name Triazolo Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-Propyl 4-Ethoxyphenyl C22H23N5O3 405.45 High lipophilicity; electron-rich aryl group
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide 1-Methyl 4-Chlorophenyl C18H14ClN5O2 367.79 Electron-withdrawing Cl; lower molecular weight
N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide None 4-Chlorophenyl C17H12ClN5O2 353.76 Minimal steric hindrance; compact structure
N,N-Diethyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide 1-Propyl N,N-Diethyl C18H23N5O2 341.41 Aliphatic substituent; reduced aromaticity
2-(1-Methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-methylphenyl)acetamide 1-Methyl 4-Methylphenyl C19H17N5O2 347.37 Moderate lipophilicity; methyl enhances stability
N-(3-Methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide 1-Propyl 3-Methylphenyl C22H23N5O2 389.45 Meta-substitution; steric effects

Key Observations

Triazolo Substituents: The 1-propyl group in the target compound increases steric bulk and lipophilicity compared to 1-methyl or unsubstituted analogs .

Acetamide Substituents: The 4-ethoxyphenyl group in the target compound provides stronger electron-donating effects than 4-chlorophenyl (electron-withdrawing) or 4-methylphenyl (moderately electron-donating) .

Spectral Data Trends :

  • Analogs with electron-donating groups (e.g., methoxy, methyl) exhibit downfield shifts in NMR spectra for aromatic protons, while electron-withdrawing groups (e.g., Cl) cause upfield shifts .
  • HRMS data consistently reflect molecular weight differences due to substituent variations .

Research Findings and Implications

  • Lipophilicity : The target compound’s 1-propyl and 4-ethoxyphenyl groups likely enhance logP values compared to chlorophenyl or methylphenyl analogs, favoring passive diffusion across biological membranes .
  • Synthetic Accessibility: Propyl-substituted triazoloquinoxalines require longer alkylation steps compared to methyl derivatives, as noted in Ugi/Ullmann cascade reaction studies .
  • Biological Relevance : While specific activity data are unavailable, structural analogs with chlorophenyl groups have been explored as kinase inhibitors, suggesting the target’s ethoxy variant may modulate selectivity .

Q & A

Q. Q1: What are the optimal synthetic routes for N-(4-ethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with quinoxaline derivatives and triazole intermediates. Key steps include:

  • Cyclization : Formation of the triazoloquinoxaline core via cyclocondensation under reflux with catalysts like acetic acid or p-toluenesulfonic acid .
  • Substitution : Introduction of the ethoxyphenyl and propyl groups using nucleophilic substitution (e.g., alkylation with 1-bromopropane) under inert atmospheres (N₂/Ar) to minimize oxidation .
  • Acetamide Coupling : Reaction with chloroacetyl chloride followed by amine coupling (e.g., 4-ethoxyaniline) in polar aprotic solvents (DMF or DMSO) at 60–80°C .
    Yield Optimization :
  • Use high-purity starting materials to reduce side products.
  • Monitor reaction progress via TLC or HPLC. Adjust pH and temperature to stabilize intermediates (e.g., maintain pH 7–8 during acetamide formation) .

Q. Q2: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), triazole (δ 7.8–8.2 ppm), and quinoxaline protons (δ 8.5–9.0 ppm) .
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ (4-oxo group) and amide (N-H) at ~3300 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 449.18 for C₂₄H₂₅N₅O₃) .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent orientation (if single crystals are obtainable) .

Advanced Research Questions

Q. Q3: How does the propyl group at position 1 of the triazole ring influence biological activity compared to methyl or benzyl analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Propyl vs. Methyl : The longer alkyl chain (propyl) enhances lipophilicity, improving membrane permeability in cellular assays. This increases bioavailability but may reduce solubility in aqueous media .
    • Propyl vs. Benzyl : Benzyl derivatives show stronger π-π stacking with aromatic residues in target proteins (e.g., kinases), but propyl groups reduce steric hindrance, enabling deeper binding pocket penetration .
      Experimental Design :
  • Synthesize analogs with varying alkyl/aryl substituents.
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase profiling) and logP measurements .

Q. Q4: What strategies resolve contradictions in thermal stability data reported for triazoloquinoxaline derivatives?

Methodological Answer:

  • Contradiction Source : Discrepancies arise from differing analytical conditions (e.g., heating rate, atmosphere).
  • Resolution Strategies :
    • Standardized TGA/DSC : Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min) to assess decomposition temperatures uniformly .
    • Solvent Effects : Test stability in DMSO vs. aqueous buffers; some derivatives degrade faster in protic solvents due to hydrolytic cleavage of the acetamide bond .
    • Crystallinity Impact : Amorphous forms may show lower thermal stability than crystalline forms. Use powder XRD to correlate stability with solid-state structure .

Q. Q5: How can researchers design experiments to elucidate the compound’s mechanism of action in anticancer assays?

Methodological Answer:

  • Target Identification :
    • Kinase Profiling : Screen against a panel of 50+ kinases using ATP-binding assays. Prioritize targets with <100 nM IC₅₀ .
    • Apoptosis Markers : Measure caspase-3/7 activation and PARP cleavage in treated cancer cells (e.g., HeLa or MCF-7) via Western blot .
  • Pathway Analysis :
    • RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK or PI3K/Akt) .
    • Use siRNA knockdown to validate target dependency .

Key Research Challenges

  • Synthetic Scalability : Propyl group introduction requires strict anhydrous conditions to avoid byproducts.
  • Biological Selectivity : Off-target effects (e.g., hERG inhibition) must be assessed early via patch-clamp assays .
  • Data Reproducibility : Standardize solvent purity and storage conditions (-20°C under argon) for consistent results .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。